3,4-Dichloro-4'-iso-propylbenzophenone
Description
3,4-Dichloro-4’-iso-propylbenzophenone is a chemical compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include two chlorine atoms and an iso-propyl group attached to a benzophenone core .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-8-14(17)15(18)9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPLPBSZEBSIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374180 | |
| Record name | 3,4-Dichloro-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-26-3 | |
| Record name | (3,4-Dichlorophenyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’-iso-propylbenzophenone typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . This reaction is conducted in a petroleum ether solvent, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for 3,4-Dichloro-4’-iso-propylbenzophenone are not extensively documented. the general approach involves scaling up the laboratory synthesis methods to produce larger quantities under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-4’-iso-propylbenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,4-Dichloro-4’-iso-propylbenzophenone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-4’-iso-propylbenzophenone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the iso-propyl group.
3,4-Dichlorophenyl isocyanate: Used in industrial applications but differs in functional groups.
Uniqueness
3,4-Dichloro-4’-iso-propylbenzophenone is unique due to its specific combination of chlorine atoms and an iso-propyl group attached to the benzophenone core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Biological Activity
3,4-Dichloro-4'-iso-propylbenzophenone (CAS No. 844885-26-3) is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzophenone family, which is known for its applications in various fields, including pharmaceuticals and cosmetics. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
The molecular formula of this compound is C16H14Cl2O. Its structure features two chlorine atoms and an isopropyl group attached to the benzophenone core, influencing its reactivity and interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including enzyme inhibition and potential antimicrobial effects. Below are detailed findings on its biological effects.
Enzyme Inhibition
Studies have suggested that this compound may act as an inhibitor of specific enzymes or proteins, impacting their activity. This inhibition can have downstream effects on various biochemical pathways:
- Inhibition of Topoisomerases : Compounds structurally similar to this compound have been shown to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription. This inhibition can lead to bactericidal effects against certain pathogens .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies:
- Bacterial Inhibition : Preliminary data suggest that this compound may demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Study on Antibacterial Efficacy
A study focusing on the antibacterial efficacy of benzophenone derivatives included this compound. The results indicated that this compound exhibited significant antibacterial activity with varying MIC values depending on the bacterial strain tested. The following table summarizes some findings from this research:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Escherichia coli | <0.125 |
| Enterococcus faecalis | <0.0625 |
These results highlight the compound's potential as a therapeutic agent against common bacterial infections.
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicological profile:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
